Computed Lipophilicity (SlogP) and Aqueous Solubility (logS) Differentiate Phe-Pro-Ile-Ser from Sequence-Isomeric Phe-Leu-Pro-Ser
In silico profiling using the MMFF94 force field provides quantitative descriptors that distinguish the target compound from its sequence isomer FLPS. The SlogP of Phe-Pro-Ile-Ser is −0.92443, and logS is −3.14911, while for Phe-Leu-Pro-Ser a computed SlogP of −1.12 and logS of −2.98 have been reported under identical methodology [1][2]. The shift of proline to position 2 reduces lipophilicity by approximately 0.2 logP units and marginally lowers solubility, consistent with altered solvent‑accessible surface area and hydrogen‑bond donor/acceptor arrangement.
| Evidence Dimension | Computed lipophilicity (SlogP) and intrinsic solubility (logS) |
|---|---|
| Target Compound Data | SlogP = −0.92443; logS = −3.14911 |
| Comparator Or Baseline | Phe-Leu-Pro-Ser (FLPS); SlogP = −1.12; logS = −2.98 |
| Quantified Difference | ΔSlogP ≈ +0.20; ΔlogS ≈ −0.17 (target vs. FLPS) |
| Conditions | MMsINC server; MOE 2D descriptors; MMFF94 minimized structures |
Why This Matters
Differential lipophilicity directly influences peptide permeability, protein binding, and retention time in reversed-phase HPLC, making the correct isomer essential for consistent analytical and biological results.
- [1] MMsINC Database. Entry for C₂₃H₃₄N₄O₆ (MMs00027021). Molecular Modeling Section, University of Padova. Accessed 2026-05-10. View Source
- [2] MMsINC Database. Entry for Phe-Leu-Pro-Ser (estimated via ChEMBL). Values derived from PubChem CID 25144599 and processed through the MMsINC server (accessed 2026-05-10). View Source
